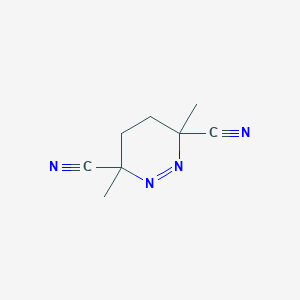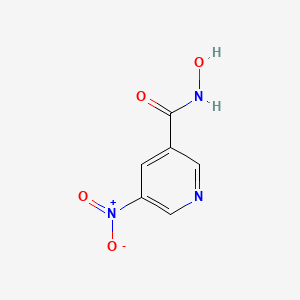![molecular formula C10H17NO6 B14612387 6-[Bis(carboxymethyl)amino]hexanoic acid CAS No. 58558-59-1](/img/structure/B14612387.png)
6-[Bis(carboxymethyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Bis(carboxymethyl)amino]hexanoic acid, also known as (S)-2,2′-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, is a compound with the molecular formula C10H18N2O6 and a molecular weight of 262.26 g/mol . This compound is a derivative of lysine and is characterized by the presence of two carboxymethyl groups attached to the amino group of hexanoic acid.
Preparation Methods
The synthesis of 6-[Bis(carboxymethyl)amino]hexanoic acid typically involves the reaction of lysine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-[Bis(carboxymethyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[Bis(carboxymethyl)amino]hexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chelating agent due to its ability to form stable complexes with metal ions.
Biology: The compound is utilized in studies involving protein-ligand interactions and enzyme inhibition.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[Bis(carboxymethyl)amino]hexanoic acid involves its ability to chelate metal ions, thereby affecting various biochemical pathways. The compound can bind to metal ions such as calcium, magnesium, and iron, influencing their availability and activity in biological systems. This chelation process can inhibit or activate specific enzymes and proteins, leading to various physiological effects.
Comparison with Similar Compounds
6-[Bis(carboxymethyl)amino]hexanoic acid is unique due to its specific structure and chelating properties. Similar compounds include:
- N-(5-Amino-1-carboxypentyl)iminodiacetic acid
- N2,N2-Bis(carboxymethyl)-L-lysine
- Lysine-N,N-diacetic acid These compounds share similar chelating properties but differ in their specific structures and functional groups, which can influence their reactivity and applications .
Properties
CAS No. |
58558-59-1 |
|---|---|
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
6-[bis(carboxymethyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H17NO6/c12-8(13)4-2-1-3-5-11(6-9(14)15)7-10(16)17/h1-7H2,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
IPPPTEJXHANHIR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


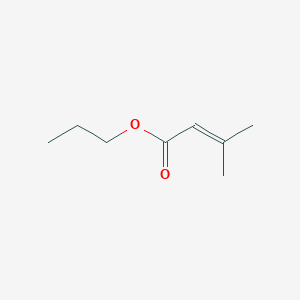
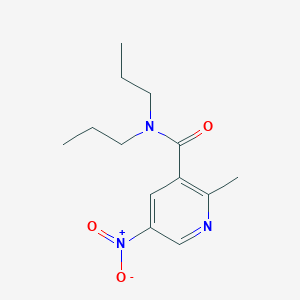
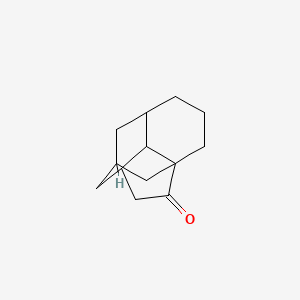
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
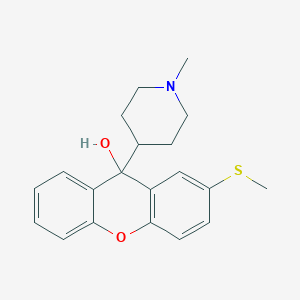




![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)

